![molecular formula C18H19N3O3 B5587513 N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5587513.png)
N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzimidazole derivatives, including molecules structurally related to N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4-dimethoxybenzamide, often involves condensation reactions. For example, a related compound was synthesized by condensation reaction of 2-methylbenzimidazole with 2,5-dimethoxy-1,4-benzenedicarboxaldehyde under optimized conditions, achieving a yield of 75.2% (X. Bin, 2012).
Molecular Structure Analysis
N-(1H-Benzimidazol-2-yl) propionimidic acid ethyl ester reacts with benzylamine yielding a compound whose structure and conformation were determined by NMR and X-ray diffraction, providing insights into the molecular structure of benzimidazole derivatives (N. Raouafi et al., 2007).
Chemical Reactions and Properties
Aromatic polyimides were synthesized using diamines, including a derivative related to benzimidazole, demonstrating the versatility of benzimidazole derivatives in forming polymers with high thermal stability and solubility in organic solvents (M. Butt et al., 2005).
Physical Properties Analysis
The physical properties of benzimidazole derivatives can be inferred from studies on similar compounds, which are found to be soluble in most organic solvents such as DMSO, DMF, and exhibit high thermal stability, with degradation temperatures ranging significantly depending on the specific structure and substituents involved.
Chemical Properties Analysis
The chemical properties of such compounds can be complex, involving multiple protonation processes in aqueous acids media, as explored in the spectrophotometric study of protonation processes of N-[1-(benzimidazol)-1-yl]methylbenzamide derivatives (U. N. Perisic-Janjic et al., 2000).
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Characterization
Researchers have developed new aromatic polyimides using novel diamines, including those related to benzimidazole derivatives. These polyimides exhibit high solubility in organic solvents and show significant thermal stability, with degradation temperatures ranging from 240°C to 550°C. The specific heat capacity and maximum degradation temperatures of these polymers have been detailed, highlighting their potential for high-performance applications (Butt et al., 2005).
Catalysis
Benzimidazole derivatives have been utilized as precursors for N-heterocyclic carbenes in Ru(II) complexes. These complexes exhibit excellent activity in the alkylation of cyclic amines with alcohols, showcasing their utility in synthetic chemistry and potential industrial applications (Öznur Doğan Ulu et al., 2017).
DNA-Binding Studies
Silver(I) complexes containing bis(benzimidazol-2-ylmethyl)aniline derivatives have been studied for their DNA-binding properties. These complexes bind to DNA in an intercalation mode and exhibit antioxidant activities, suggesting their potential application in medicinal chemistry and as therapeutic agents (Huilu Wu et al., 2014).
Agricultural Applications
In agriculture, benzimidazole derivatives like carbendazim have been incorporated into solid lipid nanoparticles and polymeric nanocapsules for sustained release. This approach enhances the effectiveness of fungicides, reduces environmental toxicity, and presents a novel strategy for plant disease management (E. Campos et al., 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-23-15-8-7-12(11-16(15)24-2)18(22)19-10-9-17-20-13-5-3-4-6-14(13)21-17/h3-8,11H,9-10H2,1-2H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKSHFBNOQYCEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCC2=NC3=CC=CC=C3N2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4-dimethoxybenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.